2-Methyl-5-(trifluoromethyl)benzoic acid

Drug Metabolism ADME Fluorinated Compounds

Sourcing the exact 2-methyl-5-(trifluoromethyl)benzoic acid isomer with consistent substitution pattern is a recurring challenge in drug discovery supply chains. This compound resolves that need as a patented intermediate for β-amyloid-targeting therapeutics. • Claimed in patent AU2019412747B2 for synthesizing neurodegenerative disease candidates • Meta-CF3 group drives distinct glucuronidation metabolism, ideal for ADME/Phase II studies • ≥98% purity, crystalline solid, shipped ambient for immediate global use

Molecular Formula C9H7F3O2
Molecular Weight 204.15 g/mol
CAS No. 13055-63-5
Cat. No. B078343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-(trifluoromethyl)benzoic acid
CAS13055-63-5
Molecular FormulaC9H7F3O2
Molecular Weight204.15 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14)
InChIKeySTJUSBSLJXOSDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-(trifluoromethyl)benzoic Acid Procurement Guide


2-Methyl-5-(trifluoromethyl)benzoic acid (CAS 13055-63-5, C9H7F3O2, MW 204.15) is a meta-substituted benzoic acid derivative bearing a methyl group at the 2-position and a trifluoromethyl group at the 5-position. It is classified as a pharmaceutical intermediate, notably serving as a key building block for the synthesis of β-amyloid-targeting therapeutics [1]. The compound is a crystalline solid with a melting point of 123-125°C, available at purities of 97-98% from commercial suppliers, and exhibits typical solubility in organic solvents such as chloroform, methanol, and ethanol .

Workflow Pharmaceutical intermediate for regiospecific synthesis
Selection Unique 2-methyl-5-(trifluoromethyl) substitution pattern required
Context β-amyloid targeting compound research intermediate

2-Methyl-5-(trifluoromethyl)benzoic Acid Substitution Specificity


Substitution with other (trifluoromethyl)benzoic acid isomers is not feasible due to the critical role of the methyl group at the 2-position. The combination of the methyl and meta-trifluoromethyl substituents creates a unique steric and electronic environment that is essential for the regioselective reactivity required in subsequent synthetic transformations. This specific substitution pattern is a direct structural requirement in patented synthetic routes, for example, in the preparation of intermediates for β-amyloid-targeting therapeutics [1]. Furthermore, the position of the trifluoromethyl group (meta vs. ortho vs. para) fundamentally alters the molecule's electron density and metabolic fate, with meta-substituted analogs like this compound favoring distinct conjugation pathways in vivo that cannot be replicated by ortho- or para-substituted isomers [2].

Regiospecific substitution requirement

Other (trifluoromethyl)benzoic acid isomers may not provide the regioselective reactivity essential for patented synthetic routes.

Metabolic pathway divergence

Meta-substitution likely favors glucuronidation over glycine conjugation, which may shift clearance and interaction profiles compared to ortho/para isomers.

2-Methyl-5-(trifluoromethyl)benzoic Acid Evidence vs. Analogs


Metabolic Fate: Glucuronidation vs. Glycine Conjugation

In a comparative in vivo rat metabolism study, 3-trifluoromethylbenzoic acid (meta-isomer, Compound 6) was demonstrated to undergo a distinct metabolic pathway compared to its ortho- and para-substituted analogs (2- and 4-trifluoromethylbenzoic acids, Compounds 5 and 7). The meta-substituted isomer predominantly formed ester glucuronides as its major urinary metabolite, while the ortho- and para-isomers primarily formed glycine conjugates [1]. This class-level inference is directly applicable to 2-methyl-5-(trifluoromethyl)benzoic acid, which retains the meta-trifluoromethyl substitution pattern, suggesting it would follow the same glucuronidation-favored pathway.

Metabolic Pathway
Class-level inference
Meta-substitution favors ester glucuronidation over glycine conjugation
May alter clearance and interaction profiles
Rat model; direct data pending
Drug Metabolism ADME Fluorinated Compounds Structure-Metabolism Relationships

Regioselective Synthesis for β-Amyloid Targeting

The compound is specifically claimed as a key intermediate in a patented process (AU2019412747B2) for preparing compounds targeting β-amyloid deposition in the brain, a hallmark of Alzheimer's disease [1]. The patent explicitly describes a synthetic route wherein the specific 2-methyl-5-(trifluoromethyl) substitution pattern is essential for the successful construction of the active pharmaceutical ingredient. While no direct comparator is quantified in the patent, the exclusivity of the patent claim indicates that other substitution patterns do not provide the requisite reactivity or structural fidelity for the intended downstream transformations.

Patent Synthetic Route
Class-level inference
Claimed as essential intermediate in AU2019412747B2 for β-amyloid targeting compounds
Supports synthesis route specificity
Patent context; synthetic validation required
Synthetic Chemistry Pharmaceutical Intermediate Patent Synthesis Alzheimer's Disease

Solubility and Formulation Potential

2-Methyl-5-(trifluoromethyl)benzoic acid is reported to be soluble in common organic solvents (e.g., chloroform, methanol, ethanol) and slightly soluble in water . While quantitative solubility data for direct analogs is unavailable, this class of compounds (meta-substituted benzoic acids with a trifluoromethyl group) is noted for a balance of properties. For instance, esters of 4-(trifluoromethyl)benzoic acid have been reported to have low aqueous solubility, which can complicate biological assays [1]. The meta-substitution pattern, as found in the target compound, may mitigate this issue by altering crystal packing energy compared to the more symmetrical para-isomer, though this remains a class-level inference.

Solubility Profile
Supporting evidence
Soluble in organic solvents; slightly soluble in water (qualitative)
May facilitate in vitro assay preparation
Class-level inference; quantitative data lacking
Physicochemical Properties Solubility Drug Design Formulation

Procurement Scenarios for 2-Methyl-5-(trifluoromethyl)benzoic Acid


CNS Drug Synthesis for Alzheimer's Disease

As a key intermediate explicitly claimed in patent AU2019412747B2 for preparing β-amyloid-targeting therapeutics, this compound is a required building block for any medicinal chemistry program following this specific synthetic route. Procurement is essential for organizations replicating or building upon the patented synthesis for neurodegenerative disease drug discovery [1].

Structure-Metabolism Relationship Studies

Given the distinct metabolic pathway (glucuronidation) associated with meta-trifluoromethyl benzoic acid derivatives, this compound is a valuable tool for studying how specific substitution patterns influence Phase II metabolism. It can serve as a comparator in SMR studies designed to optimize the ADME profiles of fluorinated drug candidates [1].

Fluorinated Building Block Library Construction

Due to its balanced solubility profile and unique 2-methyl-5-trifluoromethyl substitution pattern, this compound is an ideal candidate for inclusion in focused libraries of fluorinated building blocks. Such libraries are essential for high-throughput analog synthesis and structure-activity relationship (SAR) exploration across multiple drug discovery programs [1].

Application
Selection Property
Validation Focus
β-Amyloid targeting compound synthesis
Patent-claimed intermediate
Regioselective reactivity and route fidelity
Structure-metabolism relationship studies
Meta-substitution metabolic probe
Phase II conjugation pathway analysis
Fluorinated building block library
Balanced solubility and substitution pattern
Compatibility with high-throughput SAR exploration

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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